molecular formula C19H14O B12094235 2,6-Diphenylbenzaldehyde CAS No. 169618-84-2

2,6-Diphenylbenzaldehyde

Cat. No.: B12094235
CAS No.: 169618-84-2
M. Wt: 258.3 g/mol
InChI Key: XVRQHBFFIFIFBS-UHFFFAOYSA-N
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Description

2,6-Diphenylbenzaldehyde is an organic compound with the molecular formula C19H14O It is characterized by the presence of two phenyl groups attached to the benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenylbenzaldehyde typically involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diphenylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2,6-Diphenylbenzoic acid.

    Reduction: 2,6-Diphenylbenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,6-Diphenylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Diphenylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

    2,6-Dimethylbenzaldehyde: Similar in structure but with methyl groups instead of phenyl groups.

    2,6-Dichlorobenzaldehyde: Contains chlorine atoms instead of phenyl groups.

    2,6-Dimethoxybenzaldehyde: Features methoxy groups in place of phenyl groups.

Uniqueness: 2,6-Diphenylbenzaldehyde is unique due to the presence of two phenyl groups, which confer distinct chemical and physical properties compared to its analogs. These properties make it particularly useful in specific applications where other compounds may not be as effective.

Properties

CAS No.

169618-84-2

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

2,6-diphenylbenzaldehyde

InChI

InChI=1S/C19H14O/c20-14-19-17(15-8-3-1-4-9-15)12-7-13-18(19)16-10-5-2-6-11-16/h1-14H

InChI Key

XVRQHBFFIFIFBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)C=O

Origin of Product

United States

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